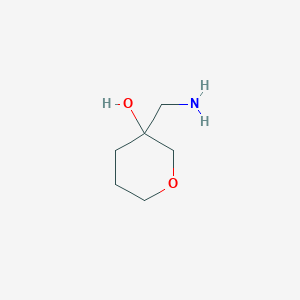

3-(Aminomethyl)oxan-3-ol

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds, which are cyclic structures containing at least one heteroatom, are fundamental to many areas of chemistry, including medicinal chemistry and materials science. Oxygen-containing heterocycles are an important class of these compounds and are found in a wide array of natural products. mdpi.com The oxane ring, a six-membered saturated ring with one oxygen atom, is a common motif in many biologically active molecules and approved drugs. nih.gov The presence of both an aminomethyl group and a hydroxyl group on the oxane ring of 3-(Aminomethyl)oxan-3-ol provides it with a distinct set of physicochemical properties. The amino group can act as a hydrogen bond donor and acceptor, as well as a base or nucleophile, while the hydroxyl group can also participate in hydrogen bonding and serve as a nucleophile or a leaving group upon activation.

Structural Framework and Synthetic Utility Potential

The structural framework of this compound, with its geminal aminomethyl and hydroxyl substituents at the C3 position of the oxane ring, offers significant potential for synthetic utility. This arrangement of functional groups allows for the preparation of more complex molecular architectures. For instance, the primary amine can undergo a variety of reactions, such as acylation, alkylation, and arylation, to introduce new functionalities. The tertiary alcohol can be a site for etherification or esterification, or it can be eliminated to form an alkene.

The bifunctional nature of this compound makes it a valuable building block for the synthesis of spirocyclic systems and other complex heterocyclic structures. The ability to selectively react one functional group while leaving the other intact is a key feature that enhances its synthetic utility. While specific research on the synthetic applications of this compound is not extensively documented, the known reactivity of similar amino alcohols and substituted oxanes suggests a broad range of potential transformations. For example, related aminomethyl-substituted heterocycles are used as intermediates in the synthesis of biologically active compounds. nih.gov

| Property | Value |

| Molecular Formula | C6H13NO2 |

| InChI Key | IYXDACBECVMXMC-UHFFFAOYSA-N |

| Monoisotopic Mass | 131.09464 Da |

| XlogP (predicted) | -1.2 |

Table 1: Physicochemical Properties of this compound uni.lu

| Reaction Type | Potential Outcome |

| N-Acylation | Formation of amides |

| N-Alkylation | Formation of secondary or tertiary amines |

| O-Alkylation | Formation of ethers |

| O-Esterification | Formation of esters |

| Dehydration | Formation of an unsaturated oxane |

Table 2: Potential Synthetic Transformations of this compound

Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)oxan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c7-4-6(8)2-1-3-9-5-6/h8H,1-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXDACBECVMXMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342771-66-7 | |

| Record name | 3-(aminomethyl)oxan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Aminomethyl Oxan 3 Ol and Its Derivatives

Strategic Approaches to Oxane Ring Formation with Aminomethyl and Hydroxyl Functionalities

The formation of the 3-(aminomethyl)oxan-3-ol scaffold relies on methods that can efficiently assemble the six-membered oxane (tetrahydropyran) ring while incorporating the aminomethyl and hydroxyl groups at the C3 position.

Cyclization Reactions for Oxane Scaffolds

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds like oxanes. These reactions involve the formation of the cyclic ether from an acyclic precursor. Several strategies can be envisioned for the synthesis of this compound, often involving the creation of the oxane ring as a key step. smolecule.com

One common approach is the intramolecular Williamson ether synthesis, where an alkoxide nucleophilically attacks a carbon atom bearing a leaving group within the same molecule to form the ether linkage. For the synthesis of oxane derivatives, a 5-hydroxy- or 6-hydroxy-halide or -sulfonate can undergo cyclization.

Another powerful method is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. This reaction proceeds through a carbocation intermediate that is trapped by the hydroxyl group to form the tetrahydropyran (B127337) ring. Modifications of this reaction can be used to introduce the necessary functionalities. For instance, a cascade Prins/Friedel–Crafts cyclization has been developed for the synthesis of 4-aryl-tetralin-2-ols, demonstrating the utility of cyclization cascades in generating substituted tetrahydropyran systems. beilstein-archives.org

Furthermore, oxidative cyclization of certain precursors can lead to the formation of oxane rings. For example, the TBHP-mediated oxidative cyclization of 2-(aminomethyl)biphenyls has been used to synthesize fluorenones, showcasing a method where a cyclization is triggered by an oxidation event. nih.gov While not directly applied to this compound, this principle could be adapted.

Tandem reactions, such as diazotization/cyclization, have also been employed to create fused heterocyclic systems containing a 1,2,3-triazin-4-one core, highlighting the efficiency of combining multiple reaction steps in a single pot. nih.gov

The table below summarizes some general cyclization strategies that can be conceptually applied to the formation of substituted oxane rings.

| Cyclization Strategy | Description | Potential Applicability to this compound |

| Intramolecular Williamson Ether Synthesis | An alkoxide displaces a leaving group within the same molecule to form an ether. | A suitably substituted acyclic precursor with a hydroxyl group and a leaving group could be cyclized. |

| Prins Cyclization | An acid-catalyzed reaction of a homoallylic alcohol with a carbonyl compound. | Could be adapted to form the oxane ring with subsequent functional group manipulation. |

| Oxidative Cyclization | An oxidation reaction initiates a cyclization cascade. | A potential route if a suitable acyclic precursor is designed. |

| Tandem Diazotization/Cyclization | A sequence of reactions where diazotization is followed by an intramolecular cyclization. | May offer a route to more complex derivatives of the target molecule. |

Multi-component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. nih.govnih.gov These reactions are advantageous due to their atom economy, step economy, and ability to rapidly generate molecular complexity. nih.govresearchgate.net Several classical MCRs could be envisioned for the synthesis of precursors to this compound.

The Strecker reaction , the first documented MCR, involves the reaction of an aldehyde or ketone, an amine, and a cyanide source to produce an α-amino nitrile. nih.gov This could be a key step in introducing the aminomethyl group.

The Mannich reaction is another fundamental MCR that involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine. nih.gov A variation of this reaction could be employed to build the required carbon skeleton.

The Ugi and Passerini reactions are isocyanide-based MCRs that are powerful tools for the synthesis of peptide-like structures and other complex molecules. nih.gov The Ugi four-component reaction (U-4CR) typically involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a di-amide. nih.gov A three-component version (U-3CR) is also possible. nih.gov The Passerini reaction, on the other hand, combines a carbonyl compound, an isocyanide, and a carboxylic acid. nih.gov These reactions could potentially be used to assemble the core structure or derivatives of this compound.

More recent developments in MCRs include the Petasis reaction , a three-component reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form substituted amines. nih.gov Additionally, novel MCRs are continuously being discovered, expanding the synthetic chemist's toolkit. nih.govrsc.org

The following table provides an overview of some MCRs and their potential relevance to the synthesis of this compound or its precursors.

| Multi-component Reaction | Reactants | Product Type | Potential Relevance |

| Strecker Reaction | Aldehyde/Ketone, Amine, Cyanide | α-Amino nitrile | Introduction of the aminomethyl functionality. |

| Mannich Reaction | Carbonyl Compound, Amine, Aldehyde | β-Amino carbonyl compound | Building the carbon skeleton with the amino group. |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide | Assembly of a complex precursor to the target molecule. |

| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acyloxy carboxamide | Could be used to create a key intermediate. |

| Petasis Reaction | Amine, Carbonyl Compound, Boronic Acid | Substituted Amine | A potential method for forming a C-N bond in a precursor. |

Chiral Synthesis and Stereoselective Control

The synthesis of specific stereoisomers of this compound requires stereoselective methods. Asymmetric catalysis and diastereoselective approaches are key strategies to achieve this.

Asymmetric Catalysis in Aminomethyl Oxanols Synthesis

Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. ccnu.edu.cn This is a highly efficient method for producing enantiomerically enriched compounds. ajchem-b.com

For the synthesis of chiral aminomethyl oxanols, several types of asymmetric catalysis could be employed. Asymmetric hydrogenation, using chiral rhodium or iridium catalysts, is a powerful technique for the enantioselective reduction of prochiral ketones and imines to chiral alcohols and amines, respectively. ajchem-b.com For instance, iridium-catalyzed asymmetric hydrogenation of α-amino ketones has yielded chiral β-amino alcohols with very high enantioselectivity. ajchem-b.com This approach could be adapted to set the stereocenter in a precursor to this compound.

Chiral Brønsted acids have also emerged as effective catalysts for asymmetric reactions, such as the Pictet-Spengler reaction. rsc.org These catalysts can activate substrates towards nucleophilic attack in an enantioselective manner.

Furthermore, silylium-based asymmetric counteranion-directed catalysis (Si-ACDC) has been developed for the synthesis of β2-amino acids. mpg.de This method involves a chiral counteranion that directs the stereochemical outcome of the reaction. Such a strategy could potentially be adapted for the asymmetric synthesis of the target molecule.

The following table highlights some asymmetric catalytic methods and their potential applications.

| Asymmetric Catalytic Method | Catalyst Type | Potential Application |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | Enantioselective reduction of a ketone or imine precursor. |

| Chiral Brønsted Acid Catalysis | Chiral phosphoric acids, etc. | Enantioselective activation of a precursor for cyclization or functionalization. |

| Silylium-based Asymmetric Counteranion-Directed Catalysis (Si-ACDC) | Chiral imidodiphosphorimidate (IDPi) | Asymmetric aminomethylation of a suitable precursor. |

Diastereoselective Approaches

Diastereoselective synthesis aims to control the formation of diastereomers. This is often achieved by using a chiral auxiliary or by taking advantage of the inherent stereochemistry of a starting material to direct the stereochemical outcome of subsequent reactions. google.com

One common diastereoselective approach is the use of a chiral auxiliary, which is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemistry of a reaction. After the reaction, the auxiliary is removed.

Substrate-controlled diastereoselective reactions are also prevalent. In these reactions, an existing stereocenter in the substrate influences the stereochemical course of the reaction. For example, the reaction of lithiated 1,1-diborylalkanes with α-halo or α-tosyl aziridines has been shown to produce borylated (aminomethyl)cyclopropanes with a high degree of diastereoselectivity. tymcdonald.com

Multi-component reactions can also be designed to be diastereoselective. For example, a ytterbium triflate-catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters has been developed for the diastereoselective synthesis of pyrrolidines. organic-chemistry.org Similarly, a one-pot three-component strategy has been reported for the highly diastereoselective synthesis of spirocycloalkane fused pyrazolo[3,4-b]pyridine derivatives. rsc.org

The table below summarizes some diastereoselective strategies.

| Diastereoselective Strategy | Description | Potential Application |

| Chiral Auxiliary | A temporary chiral group directs the stereochemical outcome. | Could be used to control the stereochemistry during the formation of the oxane ring or the introduction of functional groups. |

| Substrate-Controlled Diastereoselection | An existing stereocenter in the substrate directs the reaction. | A chiral starting material could be used to control the stereochemistry of subsequent transformations. |

| Diastereoselective Multi-component Reactions | MCRs designed to favor the formation of one diastereomer. | Could be used to construct the core of this compound with specific stereochemistry in a single step. |

Functional Group Interconversions and Derivatization

Functional group interconversion (FGI) is a fundamental concept in organic synthesis where one functional group is converted into another. wikipedia.org This is often a necessary step to install the desired functionality in a molecule after the main carbon skeleton has been constructed. ub.edu

For the synthesis of this compound, FGIs would be crucial for introducing the aminomethyl and hydroxyl groups if they are not incorporated directly during the ring-forming step. For example, a nitrile group, which can be introduced via a Strecker-type reaction, can be reduced to a primary amine. vanderbilt.edu Similarly, a ketone can be reduced to a hydroxyl group.

The amino and hydroxyl groups of this compound can also be derivatized to create a library of related compounds. The amino group can undergo reactions such as acylation, alkylation, and sulfonylation. The hydroxyl group can be converted into ethers, esters, or other functional groups. smolecule.com These derivatizations are important for exploring the structure-activity relationships of this class of compounds.

The following table lists some common functional group interconversions and derivatizations relevant to this compound.

| Initial Functional Group | Target Functional Group | Reagents |

| Nitrile (-CN) | Primary Amine (-CH₂NH₂) | LiAlH₄, H₂/Catalyst |

| Ketone (>C=O) | Secondary Alcohol (>CHOH) | NaBH₄, LiAlH₄ |

| Primary Amine (-NH₂) | Amide (-NHCOR) | Acyl chloride, Anhydride |

| Primary Amine (-NH₂) | Sulfonamide (-NHSO₂R) | Sulfonyl chloride |

| Hydroxyl (-OH) | Ether (-OR) | Alkyl halide, Base |

| Hydroxyl (-OH) | Ester (-OCOR) | Acyl chloride, Carboxylic acid |

Spectroscopic Characterization and Structural Elucidation of 3 Aminomethyl Oxan 3 Ol

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule. For 3-(aminomethyl)oxan-3-ol, these methods would confirm the presence of the hydroxyl (-OH), amino (-NH2), and ether (C-O-C) functionalities, as well as the alkane backbone (C-H).

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption and scattering bands corresponding to specific molecular vibrations. The primary functional groups—hydroxyl, amino, and the oxane ring—produce distinct signals.

O-H and N-H Stretching: A broad band is anticipated in the IR spectrum between 3200 and 3600 cm⁻¹ due to the overlapping stretching vibrations of the O-H and N-H bonds. The O-H stretch is typically very broad, especially if hydrogen bonding is present. The N-H stretching of the primary amine is expected to show two peaks in this region, corresponding to symmetric and asymmetric modes.

C-H Stretching: The aliphatic C-H stretching vibrations of the methylene (B1212753) groups in the oxane ring and the aminomethyl group are expected to appear in the region of 2850-3000 cm⁻¹.

N-H Bending: The scissoring motion of the -NH2 group typically results in a medium to strong absorption in the IR spectrum between 1590 and 1650 cm⁻¹.

C-O Stretching: Two key C-O stretching vibrations are expected. The C-O stretch of the tertiary alcohol is anticipated around 1150-1200 cm⁻¹. The asymmetric C-O-C stretching of the ether linkage within the oxane ring would produce a strong, characteristic band, likely in the 1070-1150 cm⁻¹ range. For a related compound, 4-(aminomethyl)oxan-4-ol, C-O and C-N bond vibrations are noted in the 1100–1250 cm⁻¹ range.

The following table summarizes the expected key vibrational frequencies.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium |

| O-H Stretch | Tertiary Alcohol (-OH) | 3200 - 3600 | Strong, Broad |

| Asymmetric & Symmetric C-H Stretch | Methylene (-CH₂) | 2850 - 3000 | Strong |

| N-H Bending (Scissoring) | Primary Amine (-NH₂) | 1590 - 1650 | Medium-Strong |

| C-H Bending (Scissoring) | Methylene (-CH₂) | 1440 - 1480 | Medium |

| Asymmetric C-O-C Stretch | Ether (Oxane Ring) | 1070 - 1150 | Strong |

| C-O Stretch | Tertiary Alcohol (-OH) | 1150 - 1200 | Medium-Strong |

| C-N Stretch | Aminomethyl | 1020 - 1250 | Medium-Weak |

Note: These are predicted values based on standard functional group frequencies and data from analogous compounds. Actual experimental values may vary.

The oxane ring in this compound adopts a stable chair conformation. The substituents at the C3 position—the aminomethyl group and the hydroxyl group—can exist in either axial or equatorial orientations. These different conformations would likely lead to subtle but measurable differences in the vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹).

Furthermore, the potential for intramolecular hydrogen bonding between the hydroxyl group and the amino group could significantly influence the spectrum. If such a bond forms, it would cause a broadening and a shift to a lower frequency for the O-H stretching band compared to a free hydroxyl group. The specific conformation (axial vs. equatorial substituents) would determine the feasibility and strength of this interaction, which could be probed by analyzing the O-H band shape and position in dilute, non-polar solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. For this compound, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would collectively allow for the complete assignment of all proton and carbon signals and confirm the connectivity and stereochemistry of the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the oxane ring and the aminomethyl group. Due to the asymmetry of the molecule, all methylene protons on the oxane ring are diastereotopic and would be expected to show distinct chemical shifts and complex splitting patterns (geminal and vicinal coupling).

The expected signals are:

-NH₂ and -OH Protons: These protons would appear as broad singlets, with chemical shifts that are highly dependent on solvent, concentration, and temperature. The amine protons might appear in the 1.5-3.0 ppm range, while the alcohol proton could be in the 2.0-4.5 ppm range.

-CH₂-N (Aminomethyl): The two protons of the aminomethyl group are adjacent to a chiral quaternary center and are therefore diastereotopic. They would likely appear as two separate signals, or as an AB quartet, expected in the 2.5-3.0 ppm region.

Oxane Ring Protons (-O-CH₂- and -CH₂-): The eight protons on the oxane ring (at positions C2, C4, C5, and C6) would exhibit complex signals, likely in the range of 1.4-3.8 ppm. The protons on C2 and C6, being adjacent to the ring oxygen, would be the most downfield.

The ¹³C NMR spectrum should display six unique signals, corresponding to the six carbon atoms in the molecule, confirming its asymmetry.

| Carbon Atom | Expected Chemical Shift (δ) in ppm | Rationale | | :--- | :--- | :--- | :--- | | C3 (Quaternary) | 68 - 75 | Quaternary carbon bonded to an oxygen (-OH), a nitrogen (via -CH₂-), and two other carbons. | | C2, C6 (-O-CH₂) | 65 - 72 | Carbons adjacent to the electron-withdrawing ring oxygen. | | Aminomethyl (-CH₂-N) | 45 - 55 | Carbon attached to the primary amine group. | | C4, C5 (-CH₂-) | 20 - 40 | Aliphatic carbons within the ring, further from the heteroatom. |

Note: These are estimated chemical shift ranges based on typical values for similar structural motifs. libretexts.orgorganicchemistrydata.org

To unambiguously assign the complex ¹H and ¹³C spectra and confirm the molecular structure, several 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling correlations. It would be crucial for tracing the connectivity of the protons around the oxane ring, for example, by showing correlations between the protons on C4 and C5, and between the protons on C5 and C6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would definitively link the proton signals to their corresponding carbon signals from the ¹³C NMR spectrum, for example, pairing the aminomethyl protons with the aminomethyl carbon.

Protons on the aminomethyl group correlating to the quaternary carbon (C3).

Protons on C2 and C4 correlating to the quaternary carbon (C3).

The hydroxyl proton correlating to C3.

Protons on C2 correlating to C6 across the ether linkage (a four-bond correlation, which is sometimes observed).

Together, these 2D NMR techniques would provide a complete and unambiguous picture of the molecular structure of this compound.

Rotational Spectroscopy for Gas-Phase Structure

Rotational spectroscopy is a high-resolution technique that provides exquisitely precise information about the structure of molecules in the gas phase, free from intermolecular interactions. By measuring the transition frequencies between quantized rotational energy levels, the moments of inertia of the molecule can be determined, which in turn yield highly accurate bond lengths and angles.

Fourier-Transform Microwave Spectroscopy

Fourier-Transform Microwave (FTMW) spectroscopy is a powerful tool for studying the rotational spectra of polar molecules like this compound. In a typical FTMW experiment, a short, high-power microwave pulse is used to polarize the molecules in a supersonic jet. The subsequent free induction decay (FID) of the coherent emission from the molecules is detected and Fourier-transformed to obtain the rotational spectrum with very high resolution. This technique is particularly well-suited for resolving the complex hyperfine structures that can arise from the presence of quadrupolar nuclei, such as ¹⁴N in the amino group of this compound.

Computational studies on similar amino alcohols, such as N-methyl-2-aminoethanol, have demonstrated the ability of FTMW spectroscopy to distinguish between different conformers of a molecule present in the gas phase. rsc.org For this compound, different orientations of the aminomethyl and hydroxyl groups relative to the oxane ring would give rise to distinct rotational spectra, allowing for the identification of the most stable conformers.

Frequency-Modulated Millimeter/Sub-Millimeter Spectroscopy

To extend the frequency range of rotational studies and observe transitions with higher rotational quantum numbers, frequency-modulated (FM) millimeter/sub-millimeter spectroscopy can be utilized. This technique offers high sensitivity and allows for the characterization of molecules over a broader range of rotational states. For a molecule of the size of this compound, this would be crucial for a comprehensive analysis of its rotational spectrum and the effects of centrifugal distortion.

Analysis of Rotational Transitions and Centrifugal Distortion

The analysis of the observed rotational transitions allows for the determination of the rotational constants (A, B, and C), which are inversely proportional to the principal moments of inertia of the molecule. For a rigid rotor, the energy levels are simple functions of these constants. However, real molecules are not perfectly rigid; they distort as they rotate. This centrifugal distortion leads to small shifts in the rotational energy levels. pdbj.org

The observed transition frequencies are typically fitted to a Hamiltonian that includes terms for the rigid rotor energies and centrifugal distortion constants. This analysis provides a highly precise set of spectroscopic constants.

Illustrative Data Table for Theoretical Rotational Constants and Centrifugal Distortion Constants for a Hypothetical Conformer of this compound, based on data from related compounds.

Table 1: Theoretical Spectroscopic Constants for a Conformer of this compound| Parameter | Symbol | Hypothetical Value | Unit |

|---|---|---|---|

| Rotational Constant | A | 3500 | MHz |

| Rotational Constant | B | 1800 | MHz |

| Rotational Constant | C | 1500 | MHz |

| Quartic Centrifugal Distortion | DJ | 1.5 | kHz |

| Quartic Centrifugal Distortion | DJK | -5.2 | kHz |

This data is illustrative and based on computational values for similar molecules. rsc.org

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of the electron density can be constructed, revealing the precise positions of atoms and the nature of their bonding and intermolecular interactions.

Determination of Crystal Packing and Intermolecular Interactions

The crystal structure reveals how individual molecules of this compound pack together to form the crystal lattice. This packing is governed by a network of intermolecular interactions, primarily hydrogen bonds. The amino and hydroxyl groups are excellent hydrogen bond donors, while the oxygen atom of the oxane ring and the nitrogen atom of the amino group can act as hydrogen bond acceptors.

Conformational Preferences in the Solid State

The conformation of a molecule in the solid state can be influenced by the forces involved in crystal packing. X-ray crystallography provides a snapshot of the preferred conformation of this compound in the crystalline environment. The oxane ring is expected to adopt a chair conformation, which is the most stable for six-membered rings. The orientations of the aminomethyl and hydroxyl substituents (axial or equatorial) would be clearly determined.

It is possible that the conformation observed in the solid state is one of the low-energy conformers predicted to exist in the gas phase. Comparing the solid-state structure with the gas-phase data from rotational spectroscopy would provide valuable insights into the effects of intermolecular interactions on molecular conformation.

Illustrative Data Table for Hypothetical Crystal Data and Hydrogen Bond Geometries for this compound.

Table 2: Hypothetical Crystallographic Data for this compound| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 105 |

| Volume (ų) | 820 |

| Z | 4 |

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| O-H···N | 0.90 | 1.95 | 2.85 | 170 |

| N-H···O | 0.92 | 2.10 | 3.00 | 165 |

This data is illustrative and based on values from crystallographic studies of similar molecules. nih.govmdpi.com

Computational Chemistry and Theoretical Investigations of 3 Aminomethyl Oxan 3 Ol

Quantum Chemical Calculations: A Lack of Specific Data

Quantum chemical calculations, such as Density Functional Theory (DFT), ab initio methods, and coupled-cluster theory, are fundamental to understanding the intrinsic properties of a molecule. However, no specific studies applying these methods to 3-(Aminomethyl)oxan-3-ol have been found.

Density Functional Theory (DFT) Studies of Electronic Structure

There are no published DFT studies that specifically detail the electronic structure of this compound. Such studies would typically provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and atomic charges, which are crucial for predicting its reactivity and intermolecular interactions. While DFT has been used to study related oxolane and oxetane (B1205548) derivatives, this information cannot be directly extrapolated to the oxane ring system of this compound due to differences in ring strain and conformational flexibility.

Ab Initio and Coupled-Cluster Methods for Energetics

High-level ab initio and coupled-cluster calculations are the gold standard for determining accurate molecular energies, including heats of formation and reaction enthalpies. A review of available literature shows no specific application of these methods to calculate the energetics of this compound.

Conformational Analysis and Potential Energy Surfaces: An Uncharted Territory

The conformational flexibility of the six-membered oxane ring, coupled with the rotatable aminomethyl and hydroxyl groups, suggests that this compound can exist in multiple conformations. A thorough conformational analysis would be necessary to identify the most stable structures and understand the energetic barriers between them.

Global Minimum and Isomer Exploration

Without dedicated computational studies, the global minimum energy structure of this compound remains unknown. Identifying this and other low-energy isomers is a critical first step in any theoretical investigation, as these are the most likely structures to be observed experimentally.

Molecular Dynamics Simulations: Simulating the Unknown

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, providing insights into their conformational changes and interactions with their environment. To date, no MD simulations of this compound have been published. Such simulations could provide valuable information about its behavior in different solvents and its potential to interact with biological macromolecules.

Dynamic Behavior in Condensed Phases

The dynamic behavior of this compound in condensed phases, such as in a pure liquid state or within a biological matrix, can be effectively modeled using molecular dynamics (MD) simulations. These simulations provide insights into the conformational flexibility of the oxane ring and the rotational freedom of the aminomethyl and hydroxyl substituents.

The oxane ring is expected to predominantly adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. However, boat and twist-boat conformations, while higher in energy, can be transiently populated. MD simulations can quantify the energetic barriers between these conformations and the frequency of transitions.

Table 1: Illustrative Conformational Energy Profile of this compound

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Hydrogen Bond Presence |

| Chair (Intramolecular H-bond) | 0.0 | 55 | Yes |

| Chair (No H-bond) | 2.5 | 60 | No |

| Twist-Boat | 5.8 | 30 | Variable |

| Boat | 7.2 | 0 | Unlikely |

| Note: The data in this table is illustrative and based on typical values for similar cyclic amino alcohols, derived from computational models. |

Interaction with Solvents or Host Molecules

The interaction of this compound with its environment is crucial for understanding its solubility and potential biological activity. Both the amino and hydroxyl groups are capable of forming hydrogen bonds with solvent molecules, particularly with protic solvents like water or alcohols.

Computational methods, such as Quantum Mechanics/Molecular Mechanics (QM/MM) or explicit solvent MD simulations, can be employed to study these interactions in detail. These studies can reveal the preferred solvation shells around the molecule and the energetics of solvent binding. For instance, in an aqueous environment, water molecules would act as both hydrogen bond donors and acceptors to the amino and hydroxyl groups, as well as interacting with the ether oxygen of the oxane ring.

The potential for this compound to act as a guest molecule within a host, such as a cyclodextrin (B1172386) or a protein binding pocket, can also be assessed computationally. Molecular docking studies can predict the most favorable binding poses and estimate the binding affinity. These calculations are guided by intermolecular forces, including hydrogen bonds, van der Waals interactions, and electrostatic contributions. nih.gov

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds. rsc.org

Computational Generation of NMR and IR Spectra

Nuclear Magnetic Resonance (NMR) Spectra: Density Functional Theory (DFT) calculations are widely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.netmdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its NMR spectrum can be simulated. These theoretical spectra are instrumental in assigning the signals in experimentally obtained spectra. The accuracy of these predictions has been shown to be high, especially when appropriate functionals and basis sets are used and solvent effects are considered. researchgate.netacs.org

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Feature | Value |

| ¹³C NMR | Chemical Shift (C-OH) | 70-80 ppm |

| ¹H NMR | Chemical Shift (-CH₂-N) | 2.8-3.2 ppm |

| IR | O-H Stretch | ~3400 cm⁻¹ (broad) |

| IR | N-H Stretch | ~3350 cm⁻¹ (medium) |

| IR | C-O Stretch (Ether) | ~1100 cm⁻¹ (strong) |

| Note: The values in this table are illustrative predictions based on DFT calculations for molecules with similar functional groups. |

Theoretical Rotational Spectroscopy Data for Experimental Comparison

Rotational spectroscopy provides highly accurate information about the geometry of a molecule in the gas phase. rsc.org Theoretical calculations can predict the rotational constants (A, B, and C) of this compound with high precision. aanda.orgrsc.org These constants are derived from the principal moments of inertia of the molecule's lowest energy conformation.

By performing geometry optimization using high-level ab initio or DFT methods, a theoretical structure is obtained. From this structure, the rotational constants can be calculated and used to predict the frequencies of transitions in the rotational spectrum. If an experimental rotational spectrum were to be measured, a comparison with the theoretical predictions would provide a stringent test of the calculated geometry and could lead to a definitive structural determination. rsc.orgacs.org

Reaction Mechanism Studies

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, providing insights into transition states and reaction energetics. rsc.org

Computational Elucidation of Reaction Pathways

For this compound, several reaction types could be investigated computationally. For instance, the formation of cyclic urethanes from amino alcohols and carbon dioxide is a reaction of industrial and environmental interest. mdpi.com Computational modeling could be used to explore the mechanism of such a reaction involving this compound, identifying the key intermediates and transition states, and determining the activation energy of the process.

Another area of interest is the synthesis of amino alcohols themselves. Biocatalytic routes, for example, using transketolases and transaminases, have been developed for the synthesis of chiral amino-alcohols. nih.gov Computational studies, such as molecular docking and QM/MM simulations, can be used to understand how a substrate like a precursor to this compound would fit into the active site of such enzymes and how the enzymatic reaction proceeds. rsc.org Furthermore, photocatalytic methods for the formation of γ-amino alcohols have been explored, with DFT calculations providing support for the proposed radical-based mechanisms. acs.org Similar computational approaches could be applied to understand the potential synthesis and reactivity of this compound.

Transition State Analysis

A thorough review of scientific literature and computational chemistry databases reveals a significant gap in the specific theoretical investigation of the transition states for reactions involving this compound. While computational methods such as Density Functional Theory (DFT) are powerful tools for analyzing reaction mechanisms, including the geometry, energy, and vibrational frequencies of transition states, no dedicated studies appear to have been published for this particular compound.

General computational studies on related structures, such as oxane and its derivatives, provide a foundational understanding of the methodologies that could be applied to this compound. For instance, theoretical investigations into the conformational analysis of the oxane ring are prevalent, detailing the energetic differences between chair, boat, and twist-boat conformations. These studies often employ various levels of theory and basis sets to achieve high accuracy.

Furthermore, research on the reaction mechanisms of other substituted cyclic ethers and compounds with aminomethyl groups often includes transition state analysis to elucidate reaction pathways, such as nucleophilic substitution, oxidation, or ring-opening reactions. These analyses typically report key parameters like activation energies (the energy barrier that must be overcome for a reaction to occur) and the imaginary frequencies corresponding to the motion along the reaction coordinate at the transition state.

However, without specific research focused on this compound, any discussion of its transition state analysis would be purely speculative and fall outside the scope of this evidence-based article. The unique combination of the aminomethyl and hydroxyl groups on the same carbon atom of the oxane ring presents an interesting case for future computational studies. Such research would be invaluable for understanding its reactivity, stability, and potential synthetic pathways.

Future computational work could, for example, investigate the transition states involved in:

Intramolecular reactions: The proximity of the amino and hydroxyl groups could facilitate intramolecular cyclization or rearrangement reactions, and transition state analysis would be crucial to understanding the feasibility and pathways of such transformations.

Reactions with biological macromolecules: If this compound were to be investigated for biological activity, computational docking and subsequent quantum mechanics/molecular mechanics (QM/MM) studies could elucidate the transition states of enzyme-catalyzed reactions.

Until such specific computational studies are conducted and published, a detailed analysis of the transition states involving this compound, complete with data tables of activation energies and geometric parameters, cannot be provided.

Reactivity and Chemical Transformations of 3 Aminomethyl Oxan 3 Ol

Acid-Base Properties and Protonation States

The presence of a basic amino group and a weakly acidic hydroxyl group confers amphoteric properties on 3-(aminomethyl)oxan-3-ol, allowing it to act as either an acid or a base depending on the pH of the environment.

The hydroxyl group is a much weaker acid. The pKa of a typical tertiary alcohol is in the range of 18-20, making its deprotonation only feasible in the presence of very strong bases.

Table 1: Estimated and Comparative pKa Values

| Functional Group in this compound | Estimated pKa Range | Comparative Compound | Comparative pKa |

| Protonated Aminomethyl Group (-CH₂NH₃⁺) | 9.5 - 10.5 | 3-Amino-1-propanol (conjugate acid) | ~10.0 |

| Hydroxyl Group (-OH) | 18 - 20 | tert-Butanol | ~18.0 |

Note: The estimated pKa range for the aminomethyl group in this compound is based on general values for primary amines and the expected inductive effects of the nearby oxygen atoms.

The protonation state of this compound is highly dependent on the pH of the solution.

In neutral to moderately alkaline solutions (pH ~9.5 - 11) , the molecule will exist predominantly as a neutral zwitterion, although the contribution of the zwitterionic form is expected to be minor given the very high pKa of the hydroxyl group. The primary form will be the neutral molecule, HO-C(CH₂NH₂)(CH₂)₂O(CH₂).

In strongly alkaline solutions (pH > ~18) , both the amino group and the hydroxyl group can be deprotonated, resulting in an anionic species, ⁻O-C(CH₂NH₂)(CH₂)₂O(CH₂).

Coordination Chemistry

The bifunctional nature of this compound, possessing both a nitrogen donor atom (from the amino group) and an oxygen donor atom (from the hydroxyl group), makes it an effective ligand in coordination chemistry.

This compound can act as a bidentate ligand, coordinating to a metal ion through both the nitrogen of the amino group and the oxygen of the hydroxyl group. researchgate.net This dual coordination is a common feature of amino alcohols. researchgate.net The stability of the resulting metal complexes will depend on the nature of the metal ion, the solvent system, and the pH. In some cases, particularly in reactions carried out at elevated temperatures, amino alcohols can decompose, and the resulting ammonia (B1221849) may coordinate to the metal center. rsc.org

The ability of this compound to act as a bidentate ligand allows for the formation of stable chelate rings with metal ions. The 1,3-disposition of the amino and hydroxyl groups would lead to the formation of a six-membered chelate ring, which is generally thermodynamically stable.

Furthermore, the hydroxyl group can be deprotonated to form an alkoxide, which can then act as a bridging ligand between two or more metal centers. researchgate.net This bridging capability facilitates the formation of polynuclear complexes, where multiple metal ions are linked together in a larger assembly. researchgate.net For instance, dinuclear copper(II) complexes have been reported with other amino alcohol ligands where the deprotonated oxygen atom of the amino alcohol bridges the two metal centers.

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Description |

| Monodentate | Coordination occurs solely through the nitrogen atom of the aminomethyl group. |

| Bidentate Chelating | The ligand coordinates to a single metal ion through both the nitrogen of the amino group and the oxygen of the hydroxyl group, forming a six-membered chelate ring. |

| Bidentate Bridging | The deprotonated hydroxyl group (alkoxide) bridges two metal centers, while the amino group may or may not be coordinated. |

Functional Group Reactivity

The primary amine and tertiary alcohol functional groups of this compound exhibit their characteristic reactivities, although these can be influenced by the presence of the adjacent functional group and the cyclic ether structure.

The primary amino group can undergo a variety of reactions common to amines, such as:

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reaction with aldehydes and ketones: Formation of imines (Schiff bases) through condensation reactions.

The tertiary alcohol is generally less reactive than primary or secondary alcohols. Key reactions include:

Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon. elsevierpure.com Harsh oxidation conditions can lead to cleavage of carbon-carbon bonds. However, some specialized catalytic systems have been developed for the selective oxidation of alcohols in the presence of amines. elsevierpure.comresearchgate.net

Esterification: Direct esterification of tertiary alcohols with carboxylic acids is often difficult due to steric hindrance and the poor leaving group nature of the hydroxyl group. google.com The reaction can be facilitated by using more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a catalyst. google.com

Substitution Reactions: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate) to facilitate nucleophilic substitution reactions.

The tetrahydropyran (B127337) ring is generally stable and unreactive under most conditions. Ring-opening reactions typically require strong acids or specialized reagents.

Advanced Applications and Research Directions of the Oxan 3 Ol Core

Development as Molecular Scaffolds for Chemical Space Exploration

The exploration of chemical space—the vast ensemble of all possible molecules—is a cornerstone of modern drug discovery and materials science. Molecular scaffolds are core structures that can be systematically decorated with various functional groups to generate large libraries of diverse compounds. whiterose.ac.uk The oxan-3-ol core is recognized as a valuable starting point for creating such libraries, particularly for producing complex, three-dimensional molecules. smolecule.comwhiterose.ac.uk

Design Principles for Diverse Three-Dimensional Scaffolds

The primary goal in designing molecular scaffolds is to create a diverse range of three-dimensional shapes that can interact with biological targets in novel ways. Unlike flat, aromatic structures which have been heavily explored, 3D scaffolds offer improved physicochemical properties and can access more complex binding pockets. whiterose.ac.uk The design principles for using the oxan-3-ol core are guided by several key concepts:

Scaffold Rigidity and Vectorial Display: The saturated oxane ring provides a rigid and stable core. The fixed positions of the aminomethyl and hydroxyl groups act as vectors, directing appended chemical groups into specific regions of 3D space. This controlled orientation is crucial for targeted binding interactions.

Lead-Oriented Synthesis (LOS): This strategy focuses on systematically creating libraries of compounds that possess "lead-like" properties (e.g., moderate molecular weight and lipophilicity). whiterose.ac.uk The oxan-3-ol core is an ideal starting point for LOS, as its functional groups can be modified to build a library of diverse, yet controlled, molecular structures suitable for biological screening. whiterose.ac.uk

Functional Group Handle Diversification: The primary amine (-NH2) and tertiary alcohol (-OH) on the core are key functional "handles." The amine can undergo reactions like acylation, alkylation, and reductive amination, while the alcohol can be used for ether or ester formation. This dual functionality allows for the attachment of two independent points of diversity from a single core structure. smolecule.com

Combinatorial Library Synthesis based on Oxan-3-ol Core

Combinatorial chemistry provides methods for the rapid synthesis of a large number of different but structurally related molecules. openaccessjournals.com Techniques like parallel synthesis and the "mix-and-split" method are used to generate extensive compound libraries from a central scaffold. imperial.ac.uk The 3-(aminomethyl)oxan-3-ol core is well-suited for these approaches due to its accessible functional groups.

A combinatorial library can be generated by reacting the core with various building blocks. For instance, the amino group can be acylated with a diverse set of carboxylic acids, while the hydroxyl group can be reacted with a range of alkyl halides or other electrophiles. This process, often performed on a solid support to simplify purification, allows for the creation of thousands of unique derivatives in an automated fashion. imperial.ac.uknih.gov

| Core Scaffold | Reaction at Amino Group (R1) | Reaction at Hydroxyl Group (R2) | Resulting General Structure |

|---|---|---|---|

| This compound | Acylation with R1-COOH | Alkylation with R2-X | Oxane ring with amide and ether linkages |

| This compound | Reductive Amination with R1-CHO | Esterification with R2-COCl | Oxane ring with secondary amine and ester linkages |

| This compound | Sulfonylation with R1-SO2Cl | No Reaction | Oxane ring with sulfonamide linkage |

Role in Prebiotic Chemistry and Astrobiological Contexts

The study of how life's building blocks could have formed on a primitive Earth is a central theme of prebiotic chemistry. Simple organic molecules containing functional groups like alcohols and amines are of high interest in this field.

Investigation as a Potential Precursor Molecule in Early Earth Environments

Simple organic molecules containing both amino and hydroxyl groups are considered plausible precursors to more complex biomolecules like amino acids and nucleotides. The structure of this compound, containing a cyclic ether (a sugar-like ring), an amino group, and a hydroxyl group, combines features of key prebiotic components. While there is no specific research singling out this compound, its general class of compounds is relevant to theories on the spontaneous formation of biological building blocks in primitive environments.

Interstellar Medium Detection Considerations for Analogous Compounds

Astrobiology considers the possibility that the building blocks of life may have been delivered to Earth from space. Radio astronomers actively search for organic molecules in the interstellar medium (ISM) and in comets. While a complex molecule like this compound has not been detected, simpler analogous compounds such as alcohols (e.g., methanol), amines, and simple cyclic ethers have been identified. The detection of these related structures supports the hypothesis that the chemical inventory of the early solar system was rich in the types of molecules that could lead to more complex structures.

Catalysis and Ligand Design Beyond Biological Systems

In chemical synthesis, ligands are molecules that bind to a central metal atom to form a catalyst complex. These catalysts can dramatically increase the rate and selectivity of a chemical reaction. The design of new ligands is crucial for developing novel and more efficient catalytic processes. nih.gov

The this compound scaffold possesses key features that make it a promising candidate for ligand design. The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group have lone pairs of electrons that can coordinate with a transition metal center. By modifying the structure, chemists can fine-tune the electronic and steric properties of the resulting catalyst. chemrxiv.org

For example, research into asymmetric catalysis has shown that chiral ligands can direct a reaction to produce one enantiomer (a non-superimposable mirror image) of a product over the other. nih.gov The principles used in designing successful ligands, such as the bis(oxazoline) (BOX) ligands used in silver-catalyzed reactions, can be applied to new scaffolds. nih.gov The rigid oxane backbone of this compound could serve as a foundation for a new class of chiral ligands, where modifications to the amine and alcohol substituents would control the catalytic environment around the metal, potentially leading to new, highly selective reactions.

Application as Organocatalysts

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthetic chemistry, particularly for the construction of chiral molecules. Chiral primary β-amino alcohols are a well-established class of bifunctional organocatalysts. researchgate.net Their efficacy stems from the proximate arrangement of a Brønsted basic amino group and a Brønsted acidic hydroxyl group. researchgate.net This allows for the simultaneous activation of both the nucleophile and the electrophile in a chemical reaction, often within a well-defined chiral environment, leading to high levels of stereocontrol.

The this compound core is an exemplar of this structural paradigm. The primary amine can engage in enamine or iminium ion formation with carbonyl compounds, while the tertiary hydroxyl group can act as a hydrogen-bond donor to activate and orient the reaction partner. This dual activation strategy is a hallmark of many successful organocatalytic systems.

Research Findings from Analogous Systems:

Studies on simple, acyclic primary β-amino alcohols derived from natural amino acids, such as leucinol and valinol, have demonstrated their effectiveness in catalyzing asymmetric cross-aldol reactions. acs.org For instance, leucinol has been shown to be a highly effective catalyst for the aldol (B89426) reaction between isatin (B1672199) derivatives and acetone, affording the corresponding 3-hydroxyindolone products with excellent enantioselectivities (up to 95% ee). acs.org The proposed mechanism involves the formation of an oxazolidine (B1195125) as the catalyst's resting state, which then participates in the catalytic cycle. acs.org

The performance of these analogous systems suggests a strong potential for this compound and its derivatives as organocatalysts. The rigid oxane ring could impart a specific conformational bias, which may translate into high levels of stereocontrol in asymmetric transformations.

Table 1: Performance of Analogous Amino Alcohol Organocatalysts in Asymmetric Reactions

| Catalyst | Reaction Type | Substrates | Yield | Enantiomeric Excess (ee) | Reference |

| Leucinol | Cross-Aldol Reaction | Isatin and Acetone | High | up to 95% | acs.org |

| Valinol | Cross-Aldol Reaction | Isatin and Acetone | High | 88-95% | acs.org |

| Squaramide-fused amino alcohol | Domino Michael/Cyclization | Oxoindolines and Dimedone | 89% | 81% | acs.orgnih.gov |

| Primary β-amino alcohol | Michael Addition | β-keto esters and nitroalkenes | 76% | 99% | rsc.org |

Components in Metal-Organic Frameworks or Coordination Polymers

Metal-organic frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. These materials have garnered significant interest due to their high porosity, tunable structures, and potential applications in gas storage, separation, and catalysis. The bifunctional nature of the this compound core, with its amino and hydroxyl groups, makes it a promising candidate for a linker in the synthesis of novel MOFs and coordination polymers.

Both the amino and hydroxyl groups can act as coordination sites for metal ions. The hydroxyl group, upon deprotonation to an alcoholate, can serve as a bridging ligand between two or more metal centers. This bridging capability is crucial for the formation of extended one-, two-, or three-dimensional networks.

Research Findings from Analogous Systems:

Research on the coordination chemistry of amino alcohols has shown their ability to form stable complexes with various metal ions. For example, dimeric dicopper(II) complexes have been synthesized where the deprotonated hydroxyl group of an amino alcohol acts as a bridging ligand. mdpi.com The amino group also coordinates to the metal center, resulting in a chelated metal-ligand structure.

The use of amino acids, which are structurally related to amino alcohols, as linkers in MOF synthesis is well-documented. uab.cat For instance, L-aspartic acid has been used to construct a 3D framework with copper(II) ions, where the amino and carboxylate groups both participate in coordination. uab.cat

Chiral MOFs are of particular interest for applications in enantioselective separations and catalysis. Chiral amino alcohols have been employed as ligands to construct chiral MOFs. A notable example is a porous and fluorescent MOF built from a chiral tetracarboxylate ligand derived from 1,1'-bi-2-naphthol (B31242) (BINOL) and a cadmium carboxylate chain. This MOF exhibits high sensitivity and enantioselectivity in the fluorescence-based sensing of amino alcohols. acs.org The enhanced performance is attributed to the preconcentration of the analyte within the MOF channels and the conformational rigidity of the chiral ligand. acs.org Another study reported a 3D cobalt-based MOF with chiral nanochannels, synthesized from an achiral linker, which demonstrated enantioselective fluorescence switching for different enantiomers of valinol. rsc.orgnih.gov

These examples underscore the potential of the this compound core as a versatile building block for the design and synthesis of new functional coordination polymers and MOFs. The specific geometry of the oxane ring and the spatial arrangement of the coordinating groups could lead to novel framework topologies and properties.

Table 2: Examples of Coordination Polymers and MOFs with Amino Alcohol or Related Linkers

| Linker/Ligand | Metal Ion | Dimensionality/Topology | Key Feature/Application | Reference |

| 2-(pyrrolidin-1-yl)ethan-1-olate | Copper(II) | Dimeric Complex | μ-Oxo-bridged structure | mdpi.com |

| L-Aspartic Acid | Copper(II) | 3D Framework | Biomolecule-based MOF | uab.cat |

| BINOL-derived tetracarboxylate | Cadmium(II) | Porous 3D Framework | Enantioselective fluorescence sensing of amino alcohols | acs.org |

| Achiral bipyridine linker | Cobalt(II) | 3D Framework with Chiral Nanochannels | Enantioselective fluorescence switching of amino alcohols | rsc.orgnih.gov |

Conclusion and Future Perspectives

Summary of Current Research Landscape on 3-(Aminomethyl)oxan-3-ol

The chemical compound this compound is a heterocyclic organic molecule characterized by a saturated six-membered oxane (tetrahydropyran) ring. smolecule.com Its defining feature is the presence of two functional groups—a primary aminomethyl group (-CH₂NH₂) and a tertiary hydroxyl group (-OH)—attached to the same carbon atom at the 3-position of the ring. smolecule.com This unique structural arrangement, known as a geminal amino alcohol, imparts significant reactivity and makes it a valuable building block in synthetic chemistry. The development of such synthetic intermediates generally aligns with advances in heterocyclic and pharmaceutical chemistry from the late 20th and early 21st centuries. smolecule.com

The current research landscape positions this compound primarily as a key intermediate in the synthesis of more complex molecules. smolecule.com Its bifunctionality is of great importance; the aminomethyl group can participate in reactions like nucleophilic substitutions and reductive aminations, while the hydroxyl group can undergo etherification, esterification, or oxidation. smolecule.com This dual reactivity makes the compound a versatile precursor for creating a diverse range of chemical structures. One of the most notable industrial applications is its role as a precursor in the synthesis of dinotefuran, a third-generation neonicotinoid insecticide, highlighting its relevance in agrochemical research and production. smolecule.com

In addition to its role in agrochemicals, there is emerging interest in its applications within medicinal chemistry and materials science. smolecule.com Preliminary studies and the structural similarity of the oxane ring to other bioactive molecules suggest that this compound could serve as a scaffold for designing novel therapeutic agents. smolecule.com Suggested areas of biological activity for compounds with this structure include potential antimicrobial and neuroprotective effects. smolecule.com However, the bulk of the currently available information is foundational, focusing on its synthesis and chemical properties rather than extensive biological evaluation. smolecule.com

Identification of Knowledge Gaps and Emerging Research Avenues

Despite its utility as a synthetic intermediate, there are significant knowledge gaps in the scientific literature regarding the specific properties and applications of this compound. The most prominent gap is the lack of in-depth, peer-reviewed studies detailing its biological activity. While its potential for antimicrobial or neuroprotective effects has been suggested, comprehensive investigations to confirm these activities and elucidate the underlying mechanisms of action are not publicly documented. smolecule.com There is a scarcity of data on its interactions with biological targets, such as enzymes or receptors, which is crucial for validating its therapeutic potential. smolecule.com

Furthermore, detailed reports on its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile are absent from the current body of literature. This information is fundamental for the progression of any compound from a synthetic building block to a potential drug candidate. The exploration of its metabolic stability and potential toxicological profile represents a critical and unaddressed area of research.

From a chemical perspective, while general synthetic routes are known, there is room for the development and optimization of more efficient, scalable, and stereoselective synthesis methods. smolecule.com An emerging research avenue would be to conduct thorough computational and experimental studies. Molecular docking and simulation studies could predict potential biological targets and guide experimental work, helping to bridge the gap between its known chemical properties and its hypothetical biological functions. researchgate.netresearchgate.net

Potential for Novel Derivatives and Expanded Applications in Chemical Research

The structural attributes of this compound provide considerable potential for the creation of novel derivatives with expanded applications. The presence of readily modifiable primary amine and tertiary alcohol functional groups allows for a wide array of chemical transformations.

Medicinal Chemistry: The primary amine is a key handle for derivatization. It can be acylated, sulfonated, or used in reductive amination reactions to introduce a vast range of substituents. This would allow for the generation of a library of novel compounds that could be screened for various biological activities, such as kinase inhibition or receptor modulation, which are common targets in modern drug discovery. nih.govmdpi.com The development of multifunctional molecules that can interact with several pathological targets is a key strategy in treating complex neurodegenerative diseases, and this scaffold could serve as a starting point. nih.gov

Materials Science: The bifunctional nature of this compound makes it an attractive monomer for the synthesis of new polymers. smolecule.com The hydroxyl and amino groups could be used to create polyethers, polyamides, or polyurethanes. These resulting polymers may possess unique properties, such as enhanced thermal stability or specific binding capabilities, making them suitable for advanced material applications, including as corrosion inhibitors or specialized resins.

Catalysis: Derivatives of this compound could be explored as ligands in organocatalysis or for transition metal catalysts. fluorochem.co.uk The chiral center at the C3 position (if resolved) could be exploited to develop stereoselective catalysts for asymmetric synthesis, a critical area in the production of fine chemicals and pharmaceuticals.

The exploration of these avenues could transform this compound from a simple intermediate into a versatile platform for innovation across multiple domains of chemical research.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-(Aminomethyl)oxan-3-ol to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires careful selection of reducing agents (e.g., NaBH₄ for selective reductions) and coupling reagents (e.g., HATU for amide bond formation), as demonstrated in analogous oxetane derivatives . Reaction temperature control (e.g., -70°C for lithiation steps) and purification via chromatography or recrystallization are critical. Monitoring reaction progress using TLC or LC-MS ensures intermediate stability and minimizes side products.

Q. How can analytical methods be validated for quantifying this compound in complex matrices?

- Methodological Answer : Use deuterated or isotopically labeled internal standards (e.g., AOZ-d4, AMOZ-d5) to correct for matrix effects and ionization efficiency in LC-MS/MS workflows . Calibration curves should span expected concentrations, and recovery studies must account for extraction efficiency. Validate precision (RSD <15%) and accuracy (80–120% recovery) per ICH guidelines.

Q. What safety protocols are essential when handling this compound derivatives in the laboratory?

- Methodological Answer : Implement hazard controls based on GHS classifications:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .

- Ventilation : Use fume hoods to mitigate inhalation risks (H335) .

- Spill Management : Neutralize acidic/basic residues and dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can in silico methods complement experimental data to predict the biological activity of this compound derivatives?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with pharmacophore modeling to identify target binding sites. Validate predictions using in vivo assays (e.g., psychoactive activity in rodent models) and compare results with retrospective computational analyses, as demonstrated for quinolin-4-one derivatives . Adjust force field parameters to account for solvation effects and tautomeric states.

Q. What strategies resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer : Analyze variables such as:

- Reagent purity : Trace moisture in solvents can deactivate catalysts (e.g., LHMDS) .

- Stereochemical outcomes : Use chiral HPLC or NMR (e.g., NOESY) to confirm enantiomeric excess in products .

- Scale-dependent effects : Microscale reactions may exhibit different kinetics vs. bulk synthesis; optimize using Design of Experiments (DoE) .

Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?

- Methodological Answer : Perform kinetic studies (e.g., pH-rate profiling) to identify degradation pathways. The oxetane ring’s strain (≈25 kcal/mol) increases susceptibility to nucleophilic attack, while the aminomethyl group may participate in intramolecular hydrogen bonding, stabilizing the structure . DFT calculations (e.g., Gaussian) can model transition states for hydrolysis or rearrangement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.